Hydrogen arsorate;arsorate Hydrogen arsorate;arsorate
Brand Name: Vulcanchem
CAS No.: 63504-02-9
VCID: VC19434671
InChI: InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5
SMILES:
Molecular Formula: As2HO8-5
Molecular Weight: 278.85 g/mol

Hydrogen arsorate;arsorate

CAS No.: 63504-02-9

Cat. No.: VC19434671

Molecular Formula: As2HO8-5

Molecular Weight: 278.85 g/mol

* For research use only. Not for human or veterinary use.

Hydrogen arsorate;arsorate - 63504-02-9

Specification

CAS No. 63504-02-9
Molecular Formula As2HO8-5
Molecular Weight 278.85 g/mol
IUPAC Name hydrogen arsorate;arsorate
Standard InChI InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5
Standard InChI Key RXFMBIALQLOPAW-UHFFFAOYSA-I
Canonical SMILES O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-]

Introduction

Chemical Identity and Speciation of Hydrogen Arsenate

Hydrogen arsenate is a tetrahedral oxyanion with the formula HAsO₄²⁻, where arsenic resides in the +5 oxidation state. Its speciation is highly pH-dependent:

  • Below pH 2.2: Triprotonated arsenic acid (H₃AsO₄) predominates.

  • pH 2.2–6.9: Dihydrogen arsenate (H₂AsO₄⁻) is the dominant species.

  • pH 6.9–11.5: Hydrogen arsenate (HAsO₄²⁻) prevails.

  • Above pH 11.5: Fully deprotonated arsenate (AsO₄³⁻) dominates .

This pH-dependent behavior influences its reactivity in environmental and biological systems. For instance, in neutral to alkaline conditions, HAsO₄²⁻ becomes the primary species, enabling its interaction with mineral surfaces and biological molecules .

Synthesis and Industrial Applications

Synthesis Methods

Hydrogen arsenate salts, such as sodium hydrogen arsenate (Na₂HAsO₄·7H₂O), are frequently used as precursors in materials synthesis. For example, transition metal arsenides like CoAs and MoAs are synthesized by annealing metal salts with sodium hydrogen arsenate under reducing conditions . The general reaction pathway involves:

M(NO₃)ₓ + Na₂HAsO₄ → MAs + Byproducts (under forming gas at 750°C)\text{M(NO₃)ₓ + Na₂HAsO₄ → MAs + Byproducts (under forming gas at 750°C)}

where M represents transition metals like cobalt or molybdenum .

Catalytic and Energy Applications

Transition metal arsenides derived from hydrogen arsenate precursors exhibit promising catalytic properties. CoAs and MoAs, for instance, demonstrate moderate activity in the hydrogen evolution reaction (HER), with overpotentials of 250–300 mV at 10 mA/cm² . Their nanostructured surfaces and orthorhombic crystal lattices facilitate electron transfer, making them candidates for sustainable hydrogen production .

Environmental Presence and Toxicity

Environmental Behavior

Hydrogen arsenate is a common contaminant in groundwater, particularly in regions with geogenic arsenic. Its mobility is influenced by redox conditions: oxidizing environments stabilize As(V) species like HAsO₄²⁻, whereas reducing conditions favor arsenite (AsO₃³⁻) . Adsorption onto iron oxides (e.g., ferrihydrite, goethite) is a key attenuation mechanism, with Langmuir adsorption capacities ranging from 8–45 mg/g depending on the adsorbent .

Toxicity Mechanisms

Hydrogen arsenate disrupts metabolic pathways by substituting phosphate in ATP and GTP synthesis. This interference inhibits cellular energy transduction and nucleic acid stability, leading to oxidative stress and apoptosis . Chronic exposure correlates with dermatological lesions, cardiovascular diseases, and carcinogenesis .

Remediation Strategies

Iron-Based Adsorbents

Iron oxides and hydroxides are widely used for arsenate removal due to their high affinity for As(V). Key materials include:

MaterialAdsorption Capacity (mg/g)pH OptimumReference
Ferrihydrite454–7
Goethite125–8
Magnetite256–9

These adsorbents rely on surface complexation, where HAsO₄²⁻ binds to Fe-OH sites via inner-sphere coordination .

Biological Treatment

Comparative Analysis with Related Compounds

Arsenate vs. Phosphate

The structural similarity between HAsO₄²⁻ and phosphate (PO₄³⁻) underpins its toxicity. Key differences include:

  • Electronegativity: Arsenic’s lower electronegativity weakens As-O bonds compared to P-O, making arsenate esters less stable.

  • Redox Activity: Arsenate is readily reduced to arsenite in anaerobic environments, unlike phosphate .

Transition Metal Arsenides

Materials like CoAs and MoAs, synthesized from hydrogen arsenate precursors, exhibit distinct catalytic properties:

MaterialCrystal StructureHER Overpotential (mV)Stability (h at 20 mA/cm²)
CoAsOrthorhombic27512
MoAsOrthorhombic25010
Cu₃AsHexagonal3505

CoAs and MoAs show superior activity due to optimal hydrogen binding energies (ΔG_H ≈ 0.1–0.3 eV) .

Emerging Research and Future Directions

Recent studies highlight hydrogen arsenate’s role in next-generation catalysts and environmental technologies. For example, doping iron oxides with manganese enhances arsenate adsorption capacities by 20–30%, while nanostructured transition metal arsenides promise scalable HER catalysts . Future work must address arsenate’s bioaccumulation risks and develop real-time monitoring systems for aquatic environments.

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